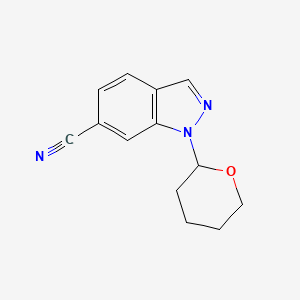

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile

説明

1-(Tetrahydro-2H-pyran-2-YL)-1H-indazole-6-carbonitrile is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis Processes

Domino Reactions for Synthesis : A protocol for synthesizing various novel polyaromatic hydrocarbons, involving 2-imino-4-(methylthio/amine-1-yl)-6-aryl-2H-pyran-3-carbonitrile, has been developed. This process includes addition–elimination, intramolecular cyclization, and ring opening and closing sequences (Thimmarayaperumal & Shanmugam, 2017).

Synthesis of Hypolipemic Agents : Indazole derivatives connected to tetrahydro-4-hydroxy-2H-pyran-2-one by a two-carbon bridge have been synthesized, showing significant activity against HMG-CoA reductase in rat liver (Kim & Jahng, 1995).

Formation of Tetrahydroindole Derivatives : Research explored the reaction of 2-cyanoacetohydrazide with cyclohexanone, leading to derivatives with fused oxazine, pyran, pyrazole, pyridazine, and thiophene rings. Some compounds showed higher inhibitory effects towards tumor cell lines compared to doxorubicin, with minimal activity towards normal cells (Mohareb & Abdelaziz, 2013).

Ultrasound-Assisted Synthesis for Corrosion Inhibition : Pyrazolopyridine derivatives have been synthesized using ultrasonic irradiation and tested as corrosion inhibitors for mild steel in HCl. These derivatives behaved as mixed-type inhibitors (Dandia, Gupta, Singh, & Quraishi, 2013).

Microwave-Induced Stereoselectivity : A synthesis of trans isomers of pyrazolopyridine-5-carbonitriles via a three-component condensation reaction was developed. This process is efficient under microwave irradiation, producing high selectivities and yields (Rahmati & Kouzehrash, 2011).

Synthesis of Novel Carbonitriles : A series of pyran-3-carbonitrile derivatives were synthesized, highlighting the diverse potential of these compounds in various scientific applications (Tu, Gao, Guo, Shi, & Lu, 2002).

Biological and Chemical Applications

Inhibitory Effects on Nitric Oxide Synthases : A series of substituted indazoles, including 1H-indazole-7-carbonitrile, showed inhibitory effects on nitric oxide synthases. Compound 6 exhibited competitive inhibition versus substrate and cofactor (Cottyn et al., 2008).

Antimicrobial Activities : Certain novel derivatives have been synthesized and evaluated as antimicrobial agents. The synthesized compounds were tested and showed promising results as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Structural and Spectroscopic Investigations : Studies involving FT-IR, NMR, Docking, and DFT methods on derivatives have provided insights into the molecular structure and potential pharmaceutical applications (Kumar et al., 2020).

特性

IUPAC Name |

1-(oxan-2-yl)indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-8-10-4-5-11-9-15-16(12(11)7-10)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIGQPLNXMISMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3)C#N)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

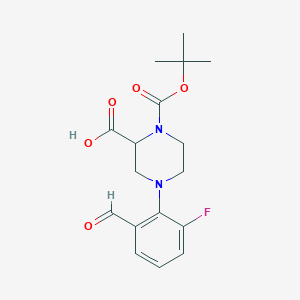

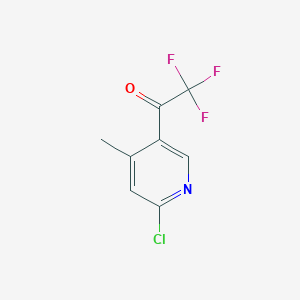

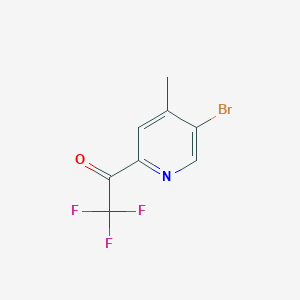

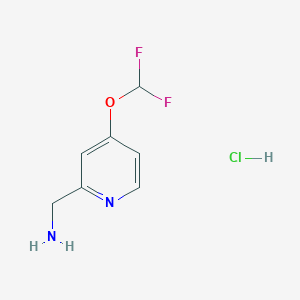

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B1415822.png)

![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B1415825.png)

![(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1415841.png)

![7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1415843.png)